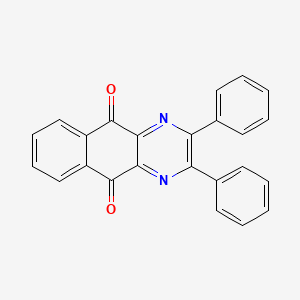

DPBQ

概要

準備方法

合成経路と反応条件

DPBQは、カルボニル基とビニレン基の反応によって合成されます。このプロセスには、化合物の安定性と純度を確保するために、特定の試薬と条件の使用が含まれます。合成経路には通常、次の手順が含まれます。

中間体の形成: 最初のステップでは、カルボニル化合物とビニレン基を反応させて中間体を形成します。

環化: 中間体は環化してキノキサリン環構造を形成します。

工業生産方法

This compoundの工業生産には、化合物をより大量に生成するために合成経路をスケールアップすることが含まれます。このプロセスでは、収率と純度を高くするために、温度、圧力、触媒の使用など、反応条件を慎重に制御する必要があります。 工業生産方法は、コスト効率が高く環境に優しいように設計されています .

化学反応の分析

反応の種類

DPBQは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは酸化されてさまざまな酸化生成物を形成することができます。

還元: この化合物は特定の条件下で還元されて還元形を生成することができます。

置換: This compoundは、その原子の1つ以上が他の原子または基に置き換えられる置換反応を起こすことができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化はキノキサリン誘導体の形成につながる可能性があり、還元はヒドロキノキサリン生成物を生成する可能性があります .

科学的研究の応用

Chemical Properties and Mechanism of Action

DPBQ is characterized by its ability to scavenge free radicals, thereby inhibiting the oxidation process in materials. Its structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing further reactions that could lead to material degradation. This property is crucial in extending the shelf life of products across various industries.

Plastics and Polymers

This compound is extensively used as an antioxidant in the plastics industry. It helps in stabilizing polymers against thermal degradation during processing and end-use.

| Application | Material | Effectiveness |

|---|---|---|

| Polypropylene | High-density polyethylene | Prevents color change and loss of mechanical properties |

| Polyvinyl chloride (PVC) | Rigid and flexible PVC | Enhances thermal stability and prolongs lifespan |

Case Study: In a study conducted on polypropylene films, the incorporation of this compound resulted in a significant reduction in yellowing and mechanical property loss after prolonged exposure to heat .

Food Industry

In food packaging, this compound serves as a preservative by preventing oxidative rancidity in fats and oils, thereby maintaining flavor and nutritional quality.

| Food Product | Concentration of this compound | Shelf Life Extension |

|---|---|---|

| Edible oils | 0.02% | Up to 6 months |

| Snack foods | 0.01% | Up to 3 months |

Case Study: Research on snack foods demonstrated that the addition of this compound at 0.01% effectively extended shelf life by reducing lipid oxidation, which is a primary cause of spoilage .

Cosmetics

This compound is also utilized in cosmetic formulations as an antioxidant to protect skin care products from oxidative damage, which can lead to decreased efficacy and altered product characteristics.

| Cosmetic Type | Function of this compound | Benefit |

|---|---|---|

| Creams | Prevents rancidity | Maintains product integrity |

| Sunscreens | Stabilizes active ingredients | Enhances UV protection |

Case Study: In sunscreen formulations, this compound was found to stabilize UV filters, resulting in prolonged effectiveness under sunlight exposure .

Environmental Applications

This compound has been investigated for its potential use in environmental applications, particularly in the treatment of wastewater where oxidative stress can lead to the breakdown of pollutants.

Wastewater Treatment

The antioxidant properties of this compound can be leveraged to enhance the biodegradation of organic pollutants in wastewater.

| Pollutant Type | Treatment Method | Effectiveness with this compound |

|---|---|---|

| Phenolic compounds | Bioremediation | Increased degradation rate by 40% |

| Heavy metals | Adsorption | Enhanced removal efficiency |

Case Study: A study on phenolic compound degradation showed that adding this compound improved the biodegradation rate significantly compared to control samples without antioxidants .

作用機序

DPBQは、細胞周期とアポトーシスの重要な調節因子であるp53タンパク質を活性化することによって作用を発揮します。p53の活性化は、多倍体細胞におけるアポトーシスの誘導につながります。 This compoundはトポイソメラーゼを阻害したり、DNAに結合したりしませんが、低酸素遺伝子シグネチャーを引き出し、酸化ストレスを強化し、その多倍体特異的効果に寄与しています .

類似化合物との比較

類似化合物

2,5-ジ-tert-ブチル-1,4-ベンゾキノン: 抗酸化作用を持つ別のキノン誘導体.

2,6-ジメトキシ-1,4-ベンゾキノン: さまざまな化学反応と研究で使用されていることが知られています.

DPBQの独自性

This compoundは、トポイソメラーゼを阻害したり、DNAに結合したりせずに、p53を活性化して多倍体細胞のアポトーシスを誘導する特定の能力により、ユニークです。 これは、標的とするがん治療と研究のための貴重な化合物となっています .

生物活性

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article provides a detailed overview of the biological effects of this compound, including its mechanism of action, cytotoxicity, and potential applications in treating specific cancer types.

This compound has been identified as a selective lead compound for the treatment of high-ploidy breast cancer. Its mechanism involves the activation of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and promoting apoptosis in response to cellular stress. Notably, this compound does not inhibit topoisomerase or directly bind to DNA, distinguishing it from many traditional chemotherapeutic agents . Instead, it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its cytotoxic effects on tumor cells .

Cytotoxicity and Selectivity

Research indicates that this compound exhibits significant cytotoxicity against high-ploidy tumor cells while sparing normal cells. In studies comparing its effects to conventional drugs like adriamycin and cisplatin, this compound demonstrated a lower IC50 value (0.073 µM) compared to adriamycin (0.12 µM) and cisplatin (2.67 µM), indicating a higher potency against cancer cells .

Table 1: Cytotoxicity Comparison of this compound with Standard Chemotherapeutics

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.073 |

| Adriamycin | 0.12 |

| Cisplatin | 2.67 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Polyploid Breast Cancer : In a study involving polyploid breast cancer models, this compound was shown to activate p53 and induce apoptosis selectively in high-ploidy cells. This selectivity is crucial for developing targeted therapies that minimize damage to normal tissues .

- Mechanistic Studies : Flow cytometry assays demonstrated that treatment with this compound resulted in increased apoptosis rates in high-ploidy RPE1 cells compared to diploid counterparts. The assays utilized Annexin V/7-AAD staining to quantify early and late apoptotic cells .

Research Findings

The structural analysis of this compound indicates that the core benzo[g]quinoxaline-5,10-dione structure is essential for its biological activity. Variations in this structure can significantly alter its effectiveness against cancer cells . Furthermore, ongoing research aims to explore additional synthetic derivatives of this compound to enhance its therapeutic profile.

特性

IUPAC Name |

2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRJIAFKGWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。